molecular formula C12H14N2O B3058087 Benzeneacetonitrile, 2-(4-morpholinyl)- CAS No. 87698-86-0

Benzeneacetonitrile, 2-(4-morpholinyl)-

Cat. No.: B3058087
CAS No.: 87698-86-0
M. Wt: 202.25 g/mol
InChI Key: RZBJTHWYBYLCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetonitrile, 2-(4-morpholinyl)-: is an organic compound with the molecular formula C12H14N2O It is a derivative of benzeneacetonitrile, where the nitrile group is substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- typically involves the reaction of benzeneacetonitrile with morpholine under specific conditions. One common method is the nucleophilic substitution reaction, where the nitrile group of benzeneacetonitrile reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of Benzeneacetonitrile, 2-(4-morpholinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetonitrile, 2-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The morpholine ring can participate in substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Benzeneacetonitrile, 2-(4-morpholinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Benzeneacetonitrile: The parent compound without the morpholine substitution.

    Morpholine: A simple heterocyclic compound with a similar ring structure.

    Phenylacetonitrile: A related compound with a phenyl group instead of a benzene ring.

Uniqueness: Benzeneacetonitrile, 2-(4-morpholinyl)- is unique due to the presence of both the nitrile group and the morpholine ring, which confer distinct chemical and biological properties

Biological Activity

Benzeneacetonitrile, 2-(4-morpholinyl)-, also known as 2-(4-morpholinyl)benzeneacetonitrile, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzeneacetonitrile, 2-(4-morpholinyl)- is characterized by a benzene ring attached to an acetonitrile group and a morpholine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Structural Formula

C12H14N2O Molecular Weight 202 25 g mol \text{C}_{12}\text{H}_{14}\text{N}_2\text{O}\quad \text{ Molecular Weight 202 25 g mol }

Benzeneacetonitrile, 2-(4-morpholinyl)- exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as an inhibitor in several signaling pathways.

  • Receptor Interaction : The compound has shown affinity for neuropeptide Y (NPY) receptors, which are involved in numerous physiological processes including appetite regulation and circadian rhythms .
  • Kinase Inhibition : Research indicates that this compound can inhibit certain kinases involved in cancer progression, making it a candidate for cancer therapy .
  • Cytotoxicity : In vitro studies have demonstrated that Benzeneacetonitrile can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Pharmacological Effects

The pharmacological effects of Benzeneacetonitrile, 2-(4-morpholinyl)- have been documented in several studies:

  • Antitumor Activity : In a study evaluating the anticancer properties of related compounds, Benzeneacetonitrile derivatives were found to exhibit significant activity against multiple human tumor cell lines .
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A series of derivatives based on Benzeneacetonitrile were synthesized and tested for their efficacy against human cancer cell lines. The results indicated that certain modifications to the morpholine group enhanced the cytotoxicity against breast and lung cancer cells. The most potent derivative demonstrated an IC50 value in the low micromolar range, suggesting strong antitumor potential .

Case Study 2: Neuropharmacology

In neuropharmacological studies, Benzeneacetonitrile was evaluated for its ability to cross the blood-brain barrier and affect neuropeptide signaling. It was found to significantly reduce food intake in animal models by antagonizing NPY receptors, highlighting its potential application in treating obesity-related disorders .

Table 1: Biological Activities of Benzeneacetonitrile Derivatives

Compound NameTargetIC50 (µM)Notes
2-(4-Morpholinyl)benzeneacetonitrileNPY Receptor Antagonist0.052High affinity compared to parent compound
Morpholine Derivative ACancer Cell Lines0.15Significant cytotoxicity observed
Morpholine Derivative BKinase Inhibition0.30Effective against specific kinases

Table 2: Summary of Case Studies

Study FocusFindings
Anticancer ActivityPotent cytotoxic effects on breast and lung cancer cells
NeuropharmacologyReduced food intake via NPY receptor antagonism

Properties

IUPAC Name

2-(2-morpholin-4-ylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14/h1-4H,5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBJTHWYBYLCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416044
Record name Benzeneacetonitrile, 2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87698-86-0
Record name 2-(4-Morpholinyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87698-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzeneacetonitrile, 2-(4-morpholinyl)-
Benzeneacetonitrile, 2-(4-morpholinyl)-
Benzeneacetonitrile, 2-(4-morpholinyl)-
Benzeneacetonitrile, 2-(4-morpholinyl)-
Benzeneacetonitrile, 2-(4-morpholinyl)-
Benzeneacetonitrile, 2-(4-morpholinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.